

An In-depth Technical Guide on the Chemical Structure and Properties of Coumetarol

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Compound of Interest		
Compound Name:	Coumetarol	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumetarol, also known as Dicumoxane, is a synthetic derivative of coumarin that functions as a vitamin K antagonist, exhibiting anticoagulant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Coumetarol**. Detailed experimental protocols for the assessment of its anticoagulant activity are also presented, alongside a visualization of its role in the vitamin K cycle. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

Coumetarol is chemically designated as 4-hydroxy-3-[1-(4-hydroxy-2-oxochromen-3-yl)-2-methoxyethyl]chromen-2-one[1][2]. Its chemical identity is further defined by the following identifiers:

CAS Number: 4366-18-1[1][3][4]

Molecular Formula: C21H16O7

• Synonyms: Dicumoxane, Cumetarol, Cumetharol, Coumetarolum



The chemical structure of **Coumetarol** is presented in Figure 1.

Figure 1: Chemical Structure of **Coumetarol**

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A 2D representation of the chemical structure of **Coumetarol**.



Physicochemical Properties

A summary of the key physicochemical properties of **Coumetarol** is provided in Table 1. This data is essential for its handling, formulation, and in silico modeling.

Table 1: Physicochemical Properties of **Coumetarol**

Property	Value
Molecular Weight	380.35 g/mol
Appearance	White to off-white solid
Melting Point	156-157 °C
SMILES	COCC(C1=C(O)C2=CC=CC= C2OC1=O)C3=C(O)C4=CC=C C=C4OC3=O
Solubility	Soluble in DMSO (250 mg/mL with sonication)

Mechanism of Action: Vitamin K Antagonism

Coumetarol exerts its anticoagulant effect by acting as a vitamin K antagonist. It specifically inhibits the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several clotting factors.

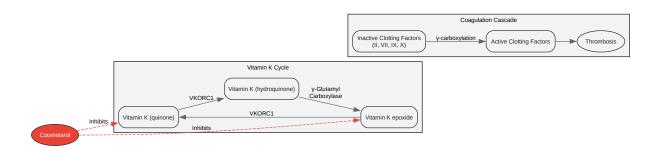
The vitamin K cycle involves the conversion of vitamin K from its epoxide form back to its active hydroquinone form. This reduction is catalyzed by VKOR. The active form of vitamin K is a necessary cofactor for the gamma-carboxylation of glutamic acid residues on vitamin K-dependent clotting factors (Factors II, VII, IX, and X), as well as anticoagulant proteins C and S. This gamma-carboxylation is crucial for the calcium-binding capacity of these factors, enabling their activation and participation in the coagulation cascade.

By inhibiting VKOR, **Coumetarol** depletes the available pool of active vitamin K, thereby preventing the proper synthesis of functional clotting factors. This leads to the production of



under-carboxylated, inactive clotting factors, which ultimately impairs the coagulation cascade and results in an anticoagulant effect.

The signaling pathway illustrating the mechanism of action of **Coumetarol** is depicted in the following diagram:



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Mechanism of **Coumetarol** as a Vitamin K antagonist.

Experimental Protocols

The anticoagulant activity of **Coumetarol** can be assessed using various in vitro and ex vivo assays. The most common method for monitoring oral anticoagulant therapy is the Prothrombin Time (PT) assay. For more mechanistic studies, in vitro assays measuring the inhibition of Vitamin K Epoxide Reductase (VKOR) are employed.

Prothrombin Time (PT) Assay

The PT assay measures the integrity of the extrinsic and common pathways of the coagulation cascade. It is highly sensitive to reductions in the levels of vitamin K-dependent clotting factors II, VII, and X.

Principle: Tissue factor (thromboplastin) and calcium are added to a patient's citrated plasma, and the time it takes for a clot to form is measured in seconds. A prolonged PT indicates a deficiency in one or more of the clotting factors in the extrinsic and common pathways.

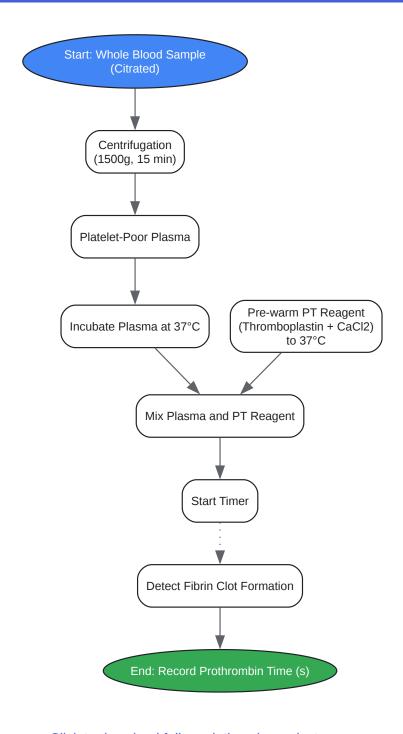


Detailed Methodology:

- Specimen Collection and Preparation:
 - Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant (blue top tube)
 in a 9:1 ratio of blood to anticoagulant.
 - Gently invert the tube several times to ensure thorough mixing.
 - Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
 - Carefully aspirate the plasma for immediate use or store at -20°C for later analysis.
- Assay Procedure (Manual Method):
 - Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium chloride) to 37°C in a water bath.
 - Pipette 100 μL of the plasma sample into a pre-warmed test tube.
 - Rapidly add 200 μL of the pre-warmed PT reagent to the test tube and simultaneously start a stopwatch.
 - Observe the mixture for the formation of a fibrin clot.
 - Stop the stopwatch as soon as the clot is detected.
 - The time recorded is the prothrombin time in seconds.
 - Results are often expressed as an International Normalized Ratio (INR), which standardizes the PT ratio.

The following diagram illustrates the general workflow of a Prothrombin Time (PT) assay.





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Workflow for a manual Prothrombin Time (PT) assay.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

Foundational & Exploratory





Direct assessment of **Coumetarol**'s inhibitory activity on its molecular target can be performed using an in vitro VKOR inhibition assay. These assays typically utilize liver microsomes as a source of the VKOR enzyme.

Principle: The assay measures the conversion of vitamin K epoxide to vitamin K by VKOR in the presence of a reducing agent, typically dithiothreitol (DTT). The inhibitory effect of **Coumetarol** is determined by quantifying the reduction in the rate of this conversion.

Detailed Methodology:

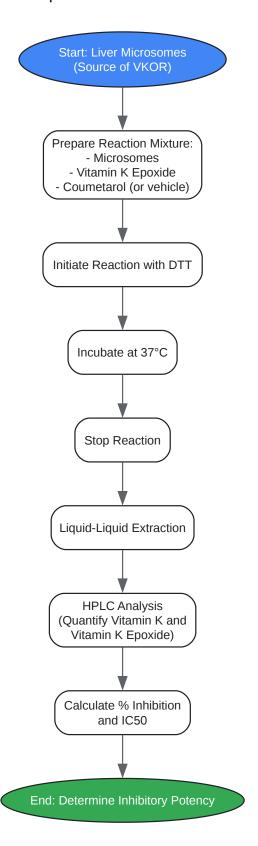
- · Preparation of Liver Microsomes:
 - Homogenize fresh liver tissue in a suitable buffer (e.g., Tris-HCl with sucrose).
 - Perform differential centrifugation to isolate the microsomal fraction, which is rich in VKOR.
 - Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

Assay Procedure:

- Prepare a reaction mixture containing liver microsomes, a source of vitamin K epoxide,
 and varying concentrations of Coumetarol (or vehicle control).
- Initiate the reaction by adding DTT.
- Incubate the reaction mixture at 37°C for a defined period.
- Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and hexane).
- Extract the vitamin K metabolites into an organic solvent.
- Analyze the extracted samples by high-performance liquid chromatography (HPLC) with fluorescence or UV detection to quantify the amounts of vitamin K epoxide and vitamin K.
- Calculate the percentage of VKOR inhibition for each concentration of Coumetarol and determine the IC₅₀ value.



The following diagram outlines the experimental workflow for an in vitro VKOR inhibition assay.



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Experimental workflow for an in vitro VKOR inhibition assay.

Conclusion

Coumetarol is a well-characterized vitamin K antagonist with a clear mechanism of action involving the inhibition of Vitamin K Epoxide Reductase. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals working with this compound. The detailed chemical and physical data, coupled with the outlined experimental procedures, will facilitate further investigation into the pharmacological properties and potential therapeutic applications of **Coumetarol**.

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